

"structure-activity relationship (SAR) of morpholine-based compounds"

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide sulfate*

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Morpholine-Based Compounds

For drug development professionals, medicinal chemists, and researchers, the morpholine heterocycle is a cornerstone of modern pharmacophore design.^{[1][2][3]} Its frequent appearance in approved drugs and clinical candidates is no coincidence; the morpholine ring confers a unique and advantageous combination of physicochemical and biological properties.^{[1][4][5][6]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine-based compounds across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts.

The utility of the morpholine scaffold stems from several key features. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom ($pK_a \approx 8.4$) compared to piperidine, which can be crucial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.^{[3][7][8]} This balanced lipophilic-hydrophilic character, along with its flexible chair-like conformation, often enhances aqueous solubility, metabolic stability, and permeability across biological membranes like the blood-brain barrier (BBB).^{[4][7][8][9]} As a result, the morpholine moiety is used not just as a passive scaffold, but as an active contributor to molecular interactions, potency, and desirable drug-like properties.^{[1][2][5][7]}

SAR of Morpholine-Based Anticancer Agents

The morpholine ring is a privileged structure in the design of anticancer agents, particularly in the realm of protein kinase inhibitors.[\[10\]](#)[\[11\]](#)[\[12\]](#) Its ability to form hydrogen bonds via the oxygen atom and to modulate solubility makes it a frequent choice for targeting the ATP-binding pocket of kinases like PI3K and mTOR.[\[2\]](#)[\[12\]](#)

Case Study: PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Many potent inhibitors feature a morpholine ring, which commonly serves as a "water-solubilizing" group and a key pharmacophoric element that occupies the solvent-exposed region of the ATP-binding site.

A classic example is the development of 4-morpholino-2-phenylquinazolines as PI3K p110 α inhibitors.[\[13\]](#) SAR studies revealed several critical insights:

- The Morpholine Moiety is Essential: Replacing the morpholine with less polar or differently shaped groups often leads to a significant drop in activity, highlighting its role in binding and conferring favorable physicochemical properties.
- Substitution on the Core Scaffold: Modifications to the quinazoline core, such as replacing it with a thieno[3,2-d]pyrimidine scaffold, can dramatically increase potency by optimizing interactions with the hinge region of the kinase.[\[13\]](#)
- Phenyl Group Substitution: Substituents on the 2-phenyl ring can be varied to explore additional binding pockets and enhance selectivity.

Below is a comparative table synthesized from data on 4-morpholino-2-phenylquinazoline and related derivatives, illustrating these SAR trends.[\[13\]](#)

Compound ID	Core Scaffold	R-Group (on Phenyl Ring)	PI3K p110 α IC50 (nM)	A375 Cell Proliferation IC50 (μ M)
1a	Quinazoline	H	110	>10
1b	Quinazoline	4-Me	88	7.9
15e	Thieno[3,2-d]pyrimidine	4-Cl	2.0	0.58
15f	Thieno[3,2-d]pyrimidine	3-Cl	4.1	1.2

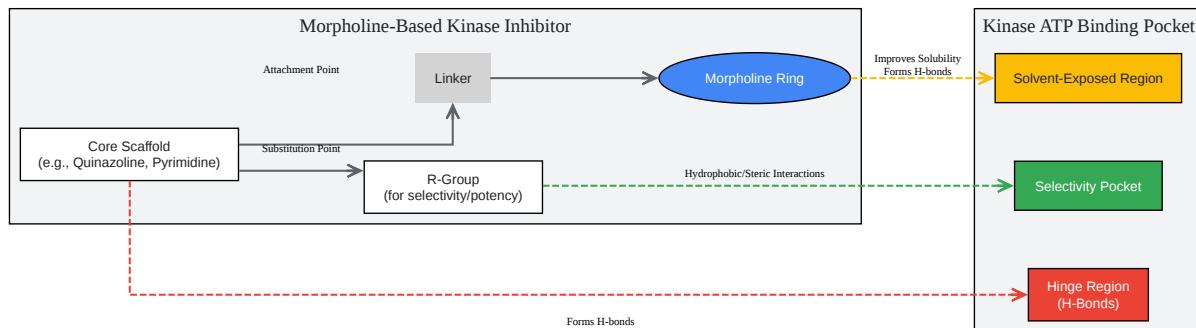
Data synthesized from Hayakawa et al., *Bioorg Med Chem.* 2006.[13]

This data clearly demonstrates that the shift from a quinazoline to a thieno[3,2-d]pyrimidine core (Compound 15e vs. 1a) results in a >50-fold increase in potency against the isolated enzyme.

A similar logic applies to EZH2 inhibitors, where benzomorpholine derivatives have been developed.[14] SAR studies on these compounds showed that small modifications to the substituents attached to the core scaffold could fine-tune potency against non-small cell lung cancer cell lines like A549 and NCI-H1975.[14]

General SAR Principles for Morpholine in Kinase Inhibitors

The following diagram illustrates the key interaction points and general SAR trends for a typical morpholine-containing kinase inhibitor.



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Caption: General binding mode of morpholine-based kinase inhibitors.

SAR of Morpholine-Based CNS-Active Agents

In central nervous system (CNS) drug discovery, achieving blood-brain barrier permeability is a major hurdle.[7][8][9] The morpholine ring is invaluable in this context due to its ability to balance lipophilicity and hydrophilicity, improve metabolic stability, and act as a versatile scaffold.[4][7][8][15] It is found in drugs targeting a range of CNS disorders, from mood disorders to neurodegenerative diseases.[7][9][15]

Case Study: Cholinesterase Inhibitors for Alzheimer's Disease

In the search for treatments for Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy.[16][17] Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and evaluated for this purpose. [18]

SAR studies on this class of compounds revealed that:

- Linker Length is Critical: The length of the carbon chain linking the quinoline core to the morpholine nitrogen significantly impacts activity. A three-carbon linker often provides optimal potency.
- Substituents on the Phenylamino Group: The position and electronic nature of substituents on the 4-N-phenylamino moiety are crucial for binding affinity. For instance, compound 11g, with a 2-chloro, 3-trifluoromethyl substitution pattern, showed the most potent inhibition against both AChE and BChE.[18]

The table below compares the inhibitory activities of selected compounds from this series.

Compound ID	Linker Length (n carbons)	Phenylamino Substituents	AChE IC ₅₀ (μ M)	BuChE IC ₅₀ (μ M)
11a	2	2-Cl	4.61	45.19
11g	3	2-Cl, 3-CF ₃	1.94	28.37
11h	3	2-F	5.21	39.81
11l	4	2-Cl	6.73	>50
Galantamine	(Reference Drug)	-	2.15	10.26

Data synthesized from Cai R. et al., Molecules. 2021.[18]

The data highlights compound 11g as a particularly potent dual inhibitor, with AChE activity comparable to the reference drug galantamine. Kinetic analysis further revealed it to be a mixed-type inhibitor, suggesting it binds to both the active site and a peripheral site on the enzyme.[18]

SAR of Morpholine-Based Antimicrobial Agents

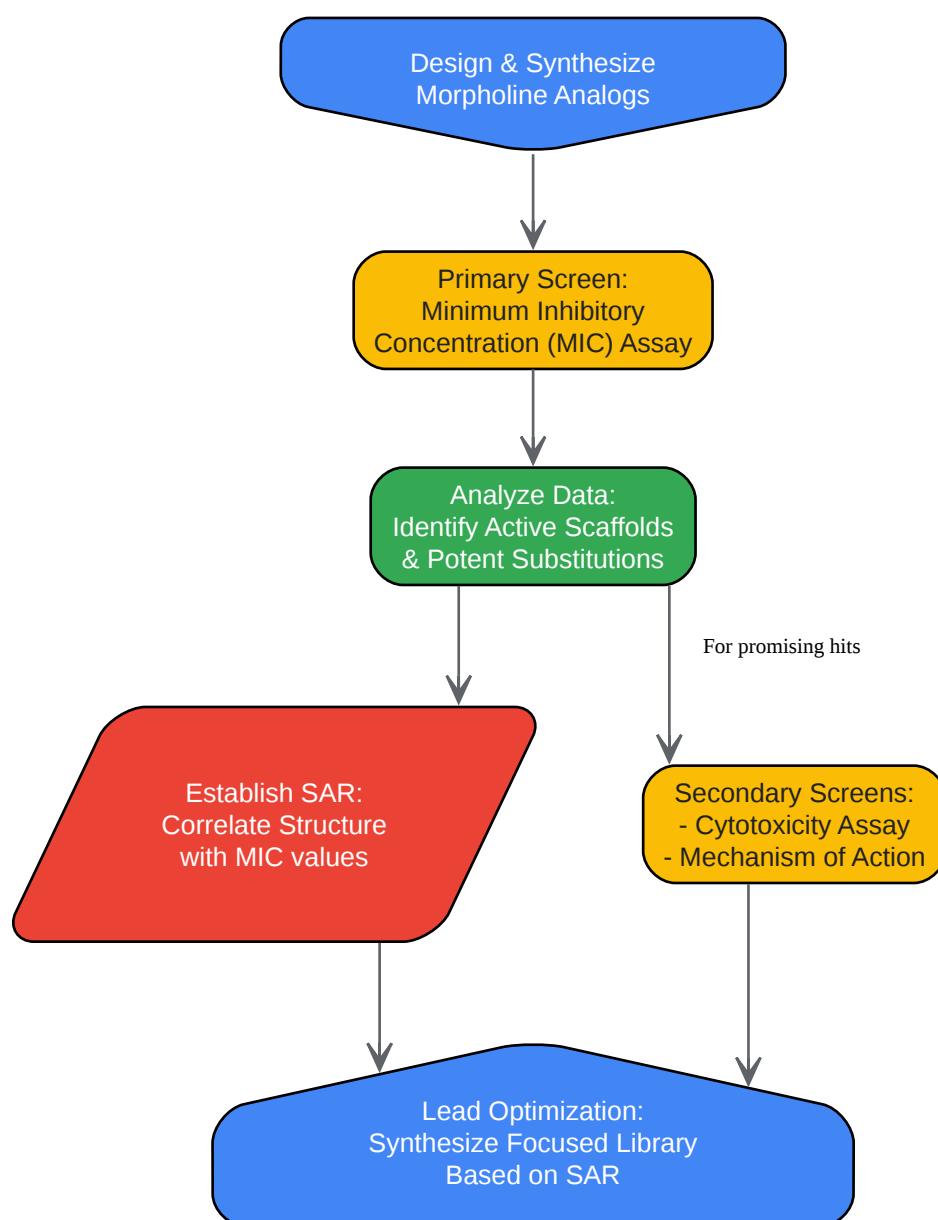
Morpholine derivatives have demonstrated a wide array of antimicrobial activities, including antibacterial and antifungal properties.[19][20][21][22] The morpholine nucleus is a key component of the antibiotic linezolid, which inhibits bacterial protein synthesis.[22][23]

Case Study: 1,3-Thiazine Derivatives

A series of novel 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were synthesized and screened for their in vitro antibacterial and antifungal activity.[20] The SAR of this series can be summarized as follows:

- Aryl Group at C-6: The nature and substitution pattern of the aryl ring at the 6-position of the thiazine ring significantly influence the spectrum and potency of antimicrobial activity.
- Specific Substitutions Matter: For example, a 4-chlorophenyl group at C-6 (Compound 21) conferred excellent activity against *P. aeruginosa*, while a 4-hydroxyphenyl group (Compound 26) showed strong inhibition of Gram-positive bacteria *S. aureus* and *B. subtilis*. [20]
- Broad Spectrum Potential: Some derivatives, like compound 28 (with a 2-nitrophenyl group), exhibited excellent activity against all tested bacterial strains, indicating broad-spectrum potential.[20]

The following diagram illustrates the general workflow for evaluating the SAR of new antimicrobial agents.



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